Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

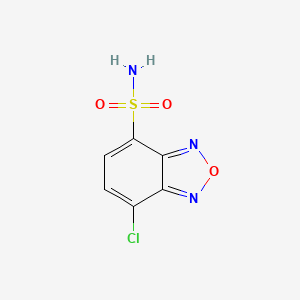

“Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride” is a chemical compound with the molecular formula C5H10ClNO2 . It is also known as "methyl 3-azetidinecarboxylate hydrochloride" . This compound is used in the synthesis of antibody-drug conjugates (ADCs) and can also be used in the synthesis of PROTACs .

Synthesis Analysis

The synthesis of azetidines, such as “Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride”, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride” is a solid at room temperature . It has a molecular weight of 151.59 . and a boiling point of 187°C to 192°C . It is soluble in water .科学的研究の応用

Prodrug Development and Enhancements

One notable application is in the development of prodrugs, such as strategies for designing 5'-O-ester prodrugs of 3'-azido-2',3'-dideoxythymidine (AZT) to treat HIV infection. These strategies aim to overcome AZT's limitations by improving anti-HIV activity, enhancing blood-brain barrier penetration, and modifying pharmacokinetic properties. The ester conjugates, including cyclic 5'-O-carboxylic acids and amino acids derivatives, are highlighted for their potential to be converted to AZT or its monophosphate, thereby prolonging its duration of action and decreasing toxicity (Parang, Wiebe, & Knaus, 2000).

Synthesis of Azetidine Derivatives

The synthesis of azetidine derivatives is another crucial area of research. Studies have described the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various side chains, serving as tools for studying peptide activity. Such endeavors enhance our understanding of the influence of conformation on peptide activity, illustrating the compound's utility in biochemical research (Sajjadi & Lubell, 2008).

Investigating Hydrolytic Degradation

Research on the hydrolytic degradation of chemicals, such as the herbicide azimsulfuron, involves Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride. These studies are crucial for understanding the environmental impact of such compounds, focusing on the formation of metabolites under different pH conditions and their identification through advanced analytical techniques (Boschin et al., 2007).

Safety and Hazards

“Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to be stored under inert gas and away from moisture .

特性

IUPAC Name |

methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S.ClH/c1-11-6(9)5-3-8(4-5)12(2,7)10;/h5,7H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQXZRNTNJOZGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)S(=N)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(5-Cyclopropyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2944884.png)

![2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B2944885.png)

![(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2944886.png)

![8-Methoxy-11H-benzo[a]carbazole](/img/structure/B2944888.png)

![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B2944902.png)

![N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2944903.png)